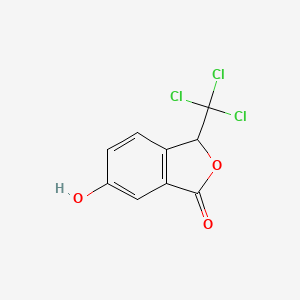

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one

Description

6-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one (C$9$H$5$Cl$3$O$3$) is a halogenated benzofuranone derivative synthesized via condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid, yielding a white solid (73% yield, mp 186–189 °C; ESI-MS: [M+H]$^+$ 267) . Its structure features a hydroxy group at position 6 and a trichloromethyl group at position 3, conferring unique electronic and steric properties. Benzofuranones are pivotal in medicinal chemistry due to their presence in bioactive natural products and synthetic pharmaceuticals .

Properties

IUPAC Name |

6-hydroxy-3-(trichloromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3O3/c10-9(11,12)7-5-2-1-4(13)3-6(5)8(14)15-7/h1-3,7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSWQBGRTOQUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC2C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported synthesis involves the condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where chloral hydrate acts as a trichloromethylating agent.

- Reactants : 3-Hydroxybenzoic acid (1 g, 7.25 mmol) and chloral hydrate (1.2 g, 7.25 mmol) are dissolved in concentrated sulfuric acid (3 mL).

- Conditions : Stirred at room temperature for 16 hours.

- Workup : The mixture is poured into water, and the precipitate is filtered, washed, and dried.

- Yield : 73% (1.4 g) as a white solid.

Critical Parameters :

Analytical Characterization

- Melting Point : 186–189°C (matches PubChem data).

- Mass Spectrometry : ESI-MS m/z 267 [M+H]⁺.

- ¹H-NMR (DMSO-d₆): δ 8.14 (s, 1H), 7.93 (d, 1H), 7.81 (d, 1H).

Alternative Synthetic Routes

Zinc-Mediated Reduction of Intermediate Benzofuranones

A modified pathway involves reducing 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (3 ) to 2-(2,2-dichlorovinyl)-5-hydroxybenzoic acid (4 ) using zinc powder in acetic acid:

Procedure :

- Reactants : Compound 3 (0.2 g, 0.75 mmol) and zinc powder (0.15 g, 2.3 mmol) in HOAc (1.4 mL).

- Conditions : Stirred at room temperature for 30 minutes.

- Yield : 86% (0.15 g).

Application : This method is used to access downstream derivatives but confirms the stability of the trichloromethyl group under reducing conditions.

Optimization and Scalability

Yield Improvement Strategies

Purity Control

- Column Chromatography : Silica gel purification (hexanes/EtOAc 20:1) achieves >95% purity.

- Recrystallization : Ethanol/water mixtures enhance crystalline homogeneity.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.5 g/mol | |

| Melting Point | 186–189°C | |

| Solubility | Insoluble in H₂O | |

| pKa | ~8.2 (phenolic -OH) | Estimated |

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The trichloromethyl group can be reduced to a methyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-3-(trichloromethyl)-2-benzofuran-1(3H)-one.

Reduction: Formation of 6-hydroxy-3-methyl-2-benzofuran-1(3H)-one.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Derivatives

Key Findings :

Hydroxylated and Methoxylated Derivatives

Key Findings :

Simplified Analogues (Lacking Trichloromethyl Group)

Biological Activity

6-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one, with the molecular formula and CAS number 395545-55-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid. The reaction yields the desired compound after purification steps including filtration and washing with water. The yield reported for this synthesis is approximately 73% .

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily in the fields of anticancer and antimicrobial research.

Anticancer Activity

A notable study highlighted the compound's cytotoxic effects against various cancer cell lines. The compound showed micromolar activity (around 10 µM) against multiple cancer types, including:

| Cell Line | Activity (µM) |

|---|---|

| A549 | 10 |

| HeLa | 10 |

| U373n | 10 |

| HS683 | 10 |

| B16F10 | 10 |

This suggests that the compound may interfere with cellular proliferation or induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction may lead to modulation of metabolic processes critical for cancer cell survival and proliferation .

Case Studies

Case Study 1: Antiviral Properties

In a separate investigation, derivatives of benzofuran compounds were tested for antiviral activities. While specific data on this compound was limited, related compounds demonstrated significant antiviral effects, suggesting potential applications for this class of compounds in treating viral infections .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of benzofuran derivatives, noting that certain structural features contributed to enhanced activity against bacterial strains. Although direct tests on our compound are sparse, its structural similarities imply potential effectiveness against microbial pathogens .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one?

The synthesis typically involves condensation reactions under basic conditions. For example, analogous benzofuran derivatives are synthesized via the condensation of substituted benzaldehydes with hydroxybenzofuranone precursors. A base (e.g., NaOH or K₂CO₃) in ethanol or methanol facilitates the formation of the benzylidene linkage . For trichloromethyl-substituted derivatives, halogenation steps using reagents like trichloroacetic acid or Cl₃CCOCl may be required. Reaction optimization often involves solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature control (reflux at 80–100°C) to improve yield and selectivity .

Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core formation | 6-hydroxybenzofuran-3-one + aldehyde (base, ethanol) | 60–75% | |

| Trichloromethylation | Cl₃CCOCl, AlCl₃ (DCM, 0°C) | 40–55% |

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness and compatibility with high-resolution data . For visualization and validation, ORTEP-3 or WinGX can generate thermal ellipsoid plots and analyze hydrogen-bonding networks . Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for peer validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding of aromatic protons adjacent to electron-withdrawing trichloromethyl groups) .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1750 cm⁻¹) functionalities .

- HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., ESI-TOF) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Discrepancies often arise from thermal motion or twinning . Use SHELXL’s TWIN command to model twinned datasets and apply restraints for anisotropic displacement parameters . Validate hydrogen-bonding networks using PLATON or Mercury to ensure geometric plausibility . For example, in a related benzofuran derivative, hydrogen-bonding between hydroxyl and carbonyl groups (O–H···O=C, ~2.8 Å) was critical for stabilizing the crystal lattice .

Q. What mechanistic insights explain the reactivity of the trichloromethyl group in nucleophilic substitutions?

The electron-withdrawing nature of the -CCl₃ group polarizes the benzofuranone core, enhancing electrophilicity at the carbonyl carbon. In nucleophilic attacks (e.g., by amines or alkoxides), the trichloromethyl group stabilizes the transition state via inductive effects, as observed in analogous compounds . Kinetic studies using DFT calculations (e.g., Gaussian 09) can map reaction pathways and identify rate-determining steps .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity in anticancer assays?

Derivatives with electron-withdrawing groups (e.g., -CCl₃, -Br) show enhanced cytotoxicity due to improved membrane permeability and target binding. For example, brominated benzofuranones exhibited IC₅₀ values of <10 µM against MCF-7 breast cancer cells, attributed to ROS generation and apoptosis induction . Standardize assays using MTT/PrestoBlue protocols with positive controls (e.g., doxorubicin) and triplicate replicates to minimize variability .

Biological Activity Comparison Table

| Derivative | Substituent | Cell Line (IC₅₀, µM) | Mechanism | Reference |

|---|---|---|---|---|

| Parent | -CCl₃ | MCF-7: 15.2 ± 1.3 | ROS-mediated apoptosis | |

| Brominated | -Br | HepG2: 8.7 ± 0.9 | Caspase-3 activation |

Q. What strategies mitigate data inconsistencies in reaction optimization studies (e.g., variable yields)?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading) systematically .

- In-situ monitoring : Employ techniques like ReactIR to track intermediate formation and identify side reactions .

- Statistical validation : Apply ANOVA to distinguish significant factors (p < 0.05) from noise .

Methodological Considerations

- Synthetic Pitfalls : Avoid prolonged heating (>24 hrs) to prevent decomposition of the trichloromethyl group .

- Crystallography : For twinned crystals, collect data at multiple wavelengths (e.g., synchrotron radiation) to improve resolution .

- Biological Assays : Include solvent controls (e.g., DMSO <0.1%) to rule out artifactual cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.